molecular formula C18H17N3O7S2 B2816626 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide CAS No. 946269-48-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide

Cat. No.: B2816626
CAS No.: 946269-48-3
M. Wt: 451.47
InChI Key: PEWASBVWJZUIEG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide is a sulfonamide-propanamide hybrid featuring a 2,3-dihydro-1,4-benzodioxin core linked to a benzothiadiazine sulfonyl group.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S2/c1-11(18(22)21-12-2-5-15-16(8-12)28-7-6-27-15)29(23,24)13-3-4-14-17(9-13)30(25,26)20-10-19-14/h2-5,8-11H,6-7H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWASBVWJZUIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC4=C(C=C3)NC=NS4(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide is a complex organic compound with potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H19N3O4S and a molecular weight of approximately 367.48 g/mol. Its structure features a benzodioxin moiety linked to a benzothiadiazin sulfonamide group, which is significant for its biological activity.

Structural Formula:

N 2 3 dihydro 1 4 benzodioxin 6 yl 2 1 1 dioxo 4H 1lambda6 2 4 benzothiadiazin 7 yl sulfonyl propanamide\text{N 2 3 dihydro 1 4 benzodioxin 6 yl 2 1 1 dioxo 4H 1lambda6 2 4 benzothiadiazin 7 yl sulfonyl propanamide}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. The sulfonamide group is known to interact with carbonic anhydrases and other enzymes involved in metabolic processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, benzodioxin derivatives have been evaluated for their efficacy against various bacterial strains. In vitro studies show that modifications to the benzodioxin core can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent investigations have pointed towards the anticancer potential of this compound. Studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.

Case Studies

  • Gastric Antisecretory Activity : A study on related benzodioxin compounds demonstrated significant gastric antisecretory effects in animal models. The results indicated potential use in treating peptic ulcers .
  • Antitumor Efficacy : In a recent study involving human cancer cell lines (e.g., breast and colon cancer), the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .

Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerHigh (dose-dependent)
Gastric antisecretorySignificant

Scientific Research Applications

Medicinal Chemistry

This compound has been synthesized and characterized for its potential use as a therapeutic agent. The synthesis involves the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various sulfonyl chlorides and acetamides to yield derivatives that exhibit biological activity against specific targets.

Synthesis Pathway

The synthesis typically starts with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), which is reacted with sulfonyl chlorides in an alkaline medium. This process yields sulfonamide derivatives that can be further modified to enhance their biological activity.

StepReagentsConditionsProduct
1N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine + Sulfonyl chlorideAqueous Na2CO3N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamide
2Product from Step 1 + Acetamide derivativesDMFTargeted propanamide derivatives

Antidiabetic Activity

Recent studies have evaluated the potential of this compound as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibitors of this enzyme are crucial for managing Type 2 diabetes mellitus (T2DM) by slowing down glucose absorption in the intestine.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests it may modulate neurotransmitter systems involved in neurodegenerative diseases. Research indicates that derivatives of benzodioxin compounds can act as antagonists at NMDA receptors, potentially offering protection against excitotoxicity associated with conditions like Alzheimer's disease (AD) and Huntington's disease (HD).

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to N-(2,3-dihydro-1,4-benzodioxin). For instance:

  • Study on Enzyme Inhibition : A study synthesized various derivatives and tested them against alpha-glucosidase and acetylcholinesterase enzymes. The results indicated promising inhibitory activity that could lead to new treatments for T2DM and AD .
  • Neuroprotective Mechanisms : Research has shown that compounds with similar structures can modulate NMDA receptor activity. This modulation is crucial for developing therapies aimed at mitigating neurodegenerative processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s uniqueness lies in its benzothiadiazine sulfonyl group, which distinguishes it from other benzodioxin derivatives. Key analogs include:

Compound Name / Identifier Core Structure Functional Groups Molecular Weight Key Activities
Target Compound Benzodioxin + Benzothiadiazine Sulfonyl-propanamide Not Provided Hypothesized enzyme inhibition
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (5e, 5f) Benzodioxin + Nitrobenzenesulfonamide Sulfonamide ~362–400 (estimated) Biofilm inhibition (E. coli, B. subtilis)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + Acetic acid Carboxylic acid ~194 Anti-inflammatory (comparable to Ibuprofen)
3',4'-(1",4"-Dioxino)flavone (4f, 4g) Flavone + 1,4-dioxane Flavonoid + dioxane ~380–400 Antihepatotoxic (similar to silymarin)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide Benzodioxin + Benzazepine-sulfanyl Sulfanyl-propanamide 398.48 Not specified

Bioactivity and Mechanism Insights

  • Antimicrobial and Biofilm Inhibition : Derivatives like 5e and 5f (nitrobenzenesulfonamides) exhibit biofilm inhibition against Gram-positive and Gram-negative bacteria, suggesting that the sulfonamide group and nitro substituents enhance microbial targeting . The target compound’s benzothiadiazine sulfonyl group may offer broader-spectrum activity due to increased electron-withdrawing effects.
  • Anti-inflammatory Activity : The carboxylic acid derivative (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) shows potency comparable to Ibuprofen in carrageenan-induced edema models, likely through cyclooxygenase (COX) inhibition . In contrast, the target compound’s sulfonyl-propanamide group may favor alternative pathways, such as leukotriene modulation.
  • Antihepatotoxic Activity: Flavone-dioxane hybrids (4f, 4g) demonstrate hepatoprotective effects by normalizing SGOT, SGPT, and ALKP levels, mimicking silymarin’s antioxidant and membrane-stabilizing actions . The target compound’s benzothiadiazine moiety could enhance free-radical scavenging or phase II enzyme induction.

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Nitro (in 5e, 5f ) and sulfonyl (in the target compound) groups enhance biofilm inhibition and enzyme targeting, likely by increasing electrophilicity .
  • Core Flexibility : The benzodioxin ring’s rigidity in the target compound may improve binding specificity compared to more flexible dioxane-containing flavones .

Q & A

Basic: How can synthesis conditions be optimized to achieve high purity and yield of the compound?

Methodological Answer:
Synthesis optimization requires careful control of reaction parameters:

  • Temperature: Reactions involving sulfonamide or benzothiadiazine moieties often proceed best at 60–80°C to balance reactivity and side-product formation .
  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance solubility of intermediates, as evidenced in multi-step syntheses of structurally analogous compounds .
  • Catalysts/Reagents: Use of triethylamine or sodium hydroxide as bases facilitates nucleophilic substitutions, particularly during sulfonylation steps .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical for isolating the final product ≥95% purity .

Table 1: Key Synthesis Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CMinimizes side reactions
SolventDMF or DCMEnhances reactant solubility
BaseTriethylamineAccelerates sulfonylation
PurificationColumn chromatographyAchieves ≥95% purity

Basic: What analytical techniques are most effective for confirming the compound’s structural integrity?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms proton environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.7–7.1 ppm) and sulfonyl group integration .
  • IR Spectroscopy: Key peaks include S=O stretching (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₂₀H₁₈N₂O₆S₂ expected at m/z 453.06) .
  • TLC Monitoring: Hexane:ethyl acetate (3:7) systems track reaction progress and intermediate stability .

Advanced: How can computational modeling guide the design of reaction pathways for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and AI-driven platforms (e.g., ICReDD’s reaction path search methods) enable:

  • Reaction Mechanism Elucidation: Predict intermediates and transition states for sulfonylation or ring-closure steps .
  • Solvent Effect Simulation: COSMO-RS models optimize solvent selection by predicting solubility and reaction activation energies .
  • Yield Prediction: Machine learning algorithms trained on analogous benzodioxin syntheses identify high-yield conditions (e.g., temperature thresholds, catalyst ratios) .

Table 2: Computational Tools for Reaction Design

ToolApplicationExample Output
DFT (Gaussian)Transition state analysisActivation energy barriers
COMSOL MultiphysicsSolvent optimizationSolvent polarity vs. yield
ICReDD AIExperimental condition screeningOptimal reagent stoichiometry

Advanced: How should researchers address contradictory data in biological activity assays?

Methodological Answer:
Contradictions in bioactivity data (e.g., enzyme inhibition vs. receptor modulation) require:

  • Dose-Response Curves: Validate activity thresholds using IC₅₀/EC₅₀ values across multiple assays (e.g., kinase vs. GPCR panels) .
  • Structural Analog Comparison: Compare activity of derivatives (e.g., fluorinated vs. methoxylated benzodioxins) to identify pharmacophore contributions .
  • Metabolic Stability Testing: Assess compound degradation in microsomal models (e.g., human liver microsomes) to rule out false negatives from instability .

Advanced: What strategies mitigate instability issues during storage or experimental use?

Methodological Answer:

  • Lyophilization: Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonyl group .
  • Light Sensitivity: Use amber vials and conduct experiments under low UV exposure to avoid benzothiadiazine ring degradation .
  • Buffered Solutions: Prepare working solutions in pH 7.4 PBS (containing 0.1% BSA) to stabilize the amide bond .

Advanced: How can reaction mechanisms be experimentally validated for key synthetic steps?

Methodological Answer:

  • Isotopic Labeling: Use ³⁵S-labeled sulfonyl reagents to track incorporation efficiency via autoradiography .
  • In Situ FTIR: Monitor real-time formation of intermediates (e.g., sulfonic acid intermediates) during reflux .
  • Kinetic Studies: Pseudo-first-order rate analysis under varying temperatures identifies rate-determining steps (e.g., sulfonamide bond formation) .

Basic: What are the critical structural features influencing the compound’s reactivity?

Methodological Answer:

  • Benzodioxin Core: Electron-rich aromatic system enhances electrophilic substitution at the 6-position .
  • Sulfonyl Group: Acts as a strong electron-withdrawing group, directing nucleophilic attacks to adjacent carbons .
  • Benzothiadiazine 1,1-Dioxide Moiety: Polarized S=O bonds increase solubility in polar solvents and stabilize charge-transfer interactions .

Advanced: How can researchers integrate high-throughput screening (HTS) with targeted synthesis?

Methodological Answer:

  • Parallel Synthesis: Use automated liquid handlers to generate derivatives (e.g., varying substituents on the benzothiadiazine ring) for HTS .
  • SAR Libraries: Build structure-activity relationship (SAR) libraries by coupling HTS data with computational docking (e.g., AutoDock Vina) to prioritize synthetic targets .

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